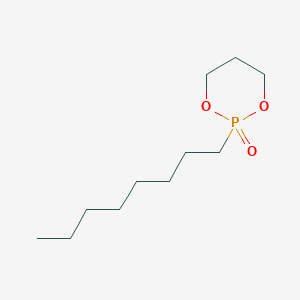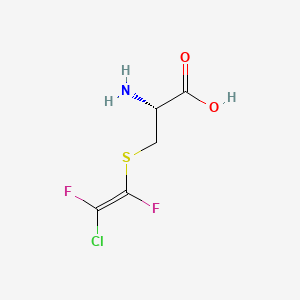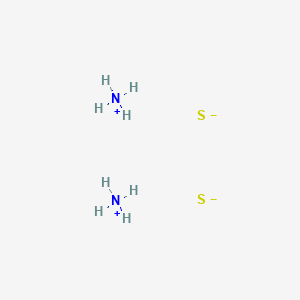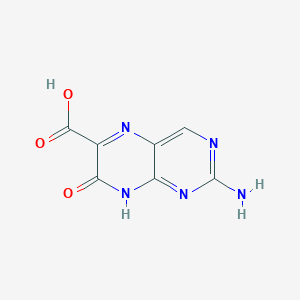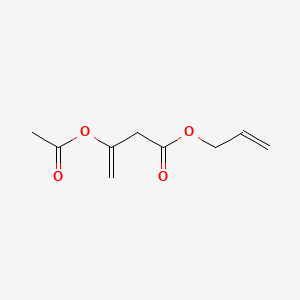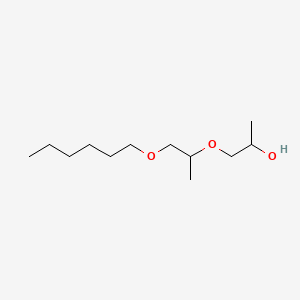
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a hexyloxy group and a methylethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- typically involves the reaction of 2-propanol with hexyloxy and methylethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- is often carried out using large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the target compound. The product is then purified through distillation or other separation techniques to remove any impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(2-(hexyloxy)-1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can participate in various chemical reactions, altering the properties of the molecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
1-Propanol: A primary alcohol with a similar structure but lacking the hexyloxy and methylethoxy groups.
2-Propanol:
1-Ethoxy-2-propanol: An alcohol with an ethoxy group instead of the hexyloxy and methylethoxy groups.
Propiedades
Número CAS |
27718-72-5 |
|---|---|
Fórmula molecular |
C12H26O3 |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-(1-hexoxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C12H26O3/c1-4-5-6-7-8-14-10-12(3)15-9-11(2)13/h11-13H,4-10H2,1-3H3 |
Clave InChI |
XYKNTXVAUYWFFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC(C)OCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



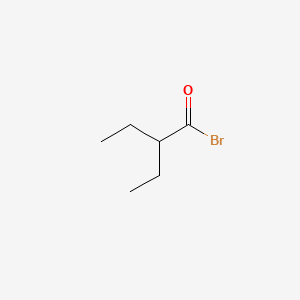
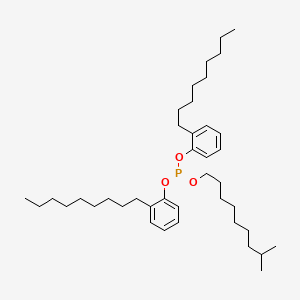
![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)


